N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941958-67-4
VCID: VC4308319
InChI: InChI=1S/C21H31ClN4O5S/c22-17-4-6-19(7-5-17)32(29,30)26-11-2-1-3-18(26)8-9-23-20(27)21(28)24-10-12-25-13-15-31-16-14-25/h4-7,18H,1-3,8-16H2,(H,23,27)(H,24,28)
SMILES: C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C21H31ClN4O5S
Molecular Weight: 487.01

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

CAS No.: 941958-67-4

Cat. No.: VC4308319

Molecular Formula: C21H31ClN4O5S

Molecular Weight: 487.01

* For research use only. Not for human or veterinary use.

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide - 941958-67-4

Specification

CAS No. 941958-67-4
Molecular Formula C21H31ClN4O5S
Molecular Weight 487.01
IUPAC Name N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Standard InChI InChI=1S/C21H31ClN4O5S/c22-17-4-6-19(7-5-17)32(29,30)26-11-2-1-3-18(26)8-9-23-20(27)21(28)24-10-12-25-13-15-31-16-14-25/h4-7,18H,1-3,8-16H2,(H,23,27)(H,24,28)
Standard InChI Key GXLFXGRIRWNCDH-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. Its structure combines functional groups such as piperidine, sulfonamide, and oxalamide, which contribute to its chemical and biological properties. The compound is of interest in medicinal chemistry due to its potential pharmacological activities.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Intermediate:

    • Starting with 4-chlorobenzenesulfonyl chloride, it reacts with piperidine derivatives under controlled conditions to form the sulfonamide intermediate.

  • Oxalamide Coupling:

    • The sulfonamide intermediate undergoes coupling with oxalyl chloride in the presence of a base to introduce the oxalamide functionality.

  • Attachment of Morpholinoethyl Group:

    • The final step involves nucleophilic substitution with morpholine derivatives to yield the target compound.

Biological Activity

This compound's structural features suggest potential applications in pharmacology:

  • Protein Kinase Modulation: Similar sulfonamide derivatives are known to inhibit protein kinases, particularly those involved in inflammatory pathways.

  • Antitumor Potential: The oxalamide group may enhance binding affinity to specific enzymes or receptors implicated in cancer progression.

  • Antiviral Properties: The morpholine moiety could contribute to interactions with viral proteins.

Further studies are needed to confirm these activities through in vitro and in vivo assays.

Pharmacokinetics and ADMET Profile

ParameterExpected Behavior
AbsorptionModerate due to molecular size and polarity
DistributionLikely binds to plasma proteins due to aromatic and sulfonamide groups
MetabolismPredominantly hepatic via cytochrome P450 enzymes
ExcretionLikely renal elimination
ToxicityPotential for low toxicity; requires further evaluation

Applications in Medicinal Chemistry

  • Anti-inflammatory Drugs:

    • Sulfonamides are widely used in drugs targeting inflammation-related diseases such as arthritis and autoimmune disorders.

  • Cancer Therapy:

    • Compounds with oxalamide linkages are being explored for their ability to inhibit tumor growth by modulating enzymatic pathways.

  • Neurological Disorders:

    • Piperidine derivatives have shown promise in treating neurodegenerative diseases like Alzheimer’s.

Future Research Directions

To fully understand the potential of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, the following studies are recommended:

  • In Vitro Screening: Test against a panel of enzymes and receptors for activity profiling.

  • In Vivo Studies: Evaluate pharmacokinetics, efficacy, and safety in animal models.

  • Structure-Activity Relationship (SAR): Modify functional groups systematically to optimize biological activity.

This compound represents an exciting avenue for drug discovery, particularly due to its versatile structure and potential pharmacological applications across various therapeutic areas.

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